molecular formula C8H13NOS B046242 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol CAS No. 116539-56-1

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B046242
CAS No.: 116539-56-1
M. Wt: 171.26 g/mol
InChI Key: YEJVVFOJMOHFRL-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral beta-amino alcohol derivative of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a thiophene heterocycle and a methylamino side chain, makes it a valuable precursor or intermediate in the synthesis of more complex bioactive molecules. Researchers utilize this compound primarily as a key building block for the development of novel ligands targeting neurotransmitter systems, particularly those involving monoamines. Its mechanism of action, when incorporated into larger structures, is often associated with modulating adrenergic or serotonergic receptors, making it relevant for investigating neurological pathways and psychiatric conditions. The compound's physicochemical properties, including its LogP and hydrogen bonding potential, are studied in pharmacokinetic and structure-activity relationship (SAR) studies to optimize drug-like characteristics. This product is provided to the scientific community to facilitate the advancement of pharmaceutical development and basic neuropharmacological understanding. It is strictly for laboratory research applications.

Properties

IUPAC Name

3-(methylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVVFOJMOHFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869604
Record name 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116539-56-1
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+/-)-
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Record name 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol
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Record name 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (±)-
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Preparation Methods

Catalytic Hydrogenation of 3-Methylamino-1-(2-thienyl)-1-propanone

The reduction of 3-methylamino-1-(2-thienyl)-1-propanone to the corresponding alcohol is a foundational method. Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) at 25–50°C is commonly employed, yielding 85–92% of the racemic alcohol. Critical parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading5–10 wt% Pd/CHigher loading accelerates reaction but risks over-reduction
Temperature30–40°CElevated temps reduce ee due to racemization
SolventMethanol/EtOAcMethanol enhances hydrogen solubility

Side reactions, such as over-reduction to 1-(thiophen-2-yl)propan-1-ol, are mitigated by controlling hydrogen pressure (<2 atm) and reaction time (<6 hours). Post-reduction purification via fractional distillation or crystallization in hexane/ethyl acetate mixtures achieves 98–99% chemical purity .

Enzymatic Resolution of Racemic Alcohol

Enantioselective synthesis is achieved through enzymatic resolution. Burkholderia plantarii lipase demonstrates high specificity for the (R)-enantiomer, enabling kinetic resolution of racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol. Key data:

EnzymeSubstrateee (%)Yield (%)Conditions
Burkholderia plantarii3-Chloro derivative99.245pH 7.0, 30°C, 24 hrs
Candida antarctica BAcylated intermediate98.548TBAB, 40°C, 18 hrs

The process involves acylation with vinyl acetate, followed by lipase-catalyzed hydrolysis. The (S)-enantiomer remains unreacted, isolated with 99% ee after column chromatography . Drawbacks include moderate yields (40–50%) and the need for stoichiometric enzyme loads, increasing production costs .

Chemoenzymatic Synthesis via Acyl Transfer

Combining chemical and enzymatic steps, this method uses Candida antarctica lipase B (CAL B) for asymmetric acyl transfer. The racemic alcohol is treated with isopropenyl acetate in tert-butyl methyl ether, yielding enantiomerically pure (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol:

StepReagents/ConditionsOutcome
AcylationIsopropenyl acetate, 25°C95% conversion in 12 hrs
Enzymatic resolutionCAL B, TBAB, 35°C98% ee, 50% yield
DeacylationKOH/MeOH, 50°C>99% purity, isolated via extraction

This approach avoids racemization but requires additional steps to remove the acyl group, complicating scale-up .

Industrial-Scale Production via Chiral Resolution

Pharmaceutical manufacturers prioritize scalable methods. A patented process (EP2060559A1) involves:

  • Acylation : Racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol reacts with phthalic anhydride in pyridine at 60–65°C, forming a semiester .

  • Chiral Resolution : The semiester is treated with (S)-α-methylbenzylamine, precipitating the (S)-enantiomer salt with 98% ee .

  • Amination : The resolved alcohol reacts with methylamine in methanol under phase-transfer conditions (tetrabutylammonium bromide), yielding 74% of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol .

StepTemperature (°C)Time (hrs)Yield (%)ee (%)
Acylation60–65492
Resolution25248598
Amination50127499

This method balances cost and efficiency, though it generates stoichiometric waste from resolving agents .

Retromichael/Michael Reaction for Ketone Intermediate

A novel route (US7259264B2) synthesizes the ketone precursor via retromichael/Michael reaction. 3-Dimethylamino-1-(2-thienyl)-1-propanone reacts with excess methylamine (5 eq) in ethanol at 50°C, yielding 3-methylamino-1-(2-thienyl)-1-propanone in 78% yield . Subsequent hydrogenation with Raney nickel at 30°C produces the alcohol with 89% ee .

ReactionConditionsYield (%)ee (%)
Retromichael/MichaelEtOH, 50°C, 8 hrs78
HydrogenationRaney Ni, H₂ (1 atm), 30°C8589

This method bypasses enzymatic steps but requires careful control of methylamine stoichiometry to prevent side reactions .

Comparative Analysis of Preparation Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Catalytic Hydrogenation85–92RacemicHigh120–150
Enzymatic Resolution40–5099.2Moderate300–400
Chemoenzymatic5098.5Low500–600
Industrial Resolution7499High200–250
Retromichael/Michael7889Moderate180–220

Enzymatic methods excel in enantiopurity but suffer from high costs. Industrial resolution offers the best balance for large-scale production, while catalytic hydrogenation is optimal for non-chiral applications .

Chemical Reactions Analysis

Types of Reactions

3-Methylamino-1-(2-thienyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 3-Methylamino-1-(2-thienyl)-1-propanone.

    Reduction: The ketone form can be reduced back to the alcohol using catalytic hydrogenation.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-Methylamino-1-(2-thienyl)-1-propanone.

    Reduction: 3-Methylamino-1-(2-thienyl)-1-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

One of the most notable applications of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is as an intermediate in the synthesis of duloxetine, a well-known antidepressant used to treat major depressive disorder and generalized anxiety disorder. Duloxetine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing mood and alleviating anxiety symptoms. The compound's structure allows it to interact effectively with neurotransmitter systems in the brain .

Research and Analytical Applications

The compound is also utilized in various research contexts, particularly in studying its effects on neuronal signaling pathways. It has been linked to investigations into GPCR (G protein-coupled receptor) activities, which play a crucial role in mediating cellular responses to hormones and neurotransmitters. This makes it valuable for exploring new therapeutic avenues in neuropharmacology .

Mechanistic Insights

Research indicates that this compound exhibits several biological activities:

  • Neuronal Signaling : It has been shown to influence pathways related to neuronal signaling, potentially affecting mood regulation and cognitive functions.
  • Anti-infection Properties : Preliminary studies suggest that this compound may have anti-infective properties, making it a candidate for further exploration in infectious disease contexts .

These activities are crucial for understanding how modifications to the compound's structure can enhance its efficacy or reduce side effects.

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to this compound:

Study ReferenceFindings
Huiling et al. (2000)Demonstrated the synthesis of enantiomerically pure forms of this compound for use as an antidepressant precursor.
Sorbera et al. (2000)Explored the pharmacological properties of duloxetine derivatives, highlighting the role of this compound in enhancing therapeutic effects.
Recent ResearchInvestigated potential anti-infective applications, suggesting that modifications to this compound could yield new antibiotics .

Mechanism of Action

The mechanism of action of 3-Methylamino-1-(2-thienyl)-1-propanol is primarily related to its role as an intermediate in the synthesis of pharmaceuticals. In the case of duloxetine, the compound undergoes further chemical transformations to produce the active drug, which inhibits the reuptake of serotonin and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, thereby exerting an antidepressant effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol with structurally or functionally related compounds.

Structural Analogs

Compound Name Structure/Modification Molecular Formula Molecular Weight (g/mol) Role/Application Key Synthesis Method References
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Parent compound, secondary alcohol C₈H₁₃NOS 171.26 Duloxetine intermediate Enzymatic acylation
(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Enantiomer C₈H₁₃NOS 171.26 Duloxetine impurity Enzymatic resolution byproduct
(R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol Methyl → dimethyl substitution C₉H₁₅NOS 185.29 Research compound Unspecified alkylation
Methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine) Secondary amine, positional isomer C₈H₁₃NS 155.26 Stimulant (controlled substance) Substitution of propan-2-amine
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride Ketone derivative C₈H₁₂ClNOS 205.70 Synthetic intermediate Chemical reduction of chloropropionyl precursors

Functional and Pharmacological Differences

Enantiomeric Activity : The (S)-enantiomer is pharmacologically active in Duloxetine synthesis, while the (R)-enantiomer is an inactive impurity requiring removal .

Substituent Effects: Dimethylation (C9H15NOS) increases lipophilicity but reduces SNRI activity compared to the parent compound .

Positional Isomerism : Methiopropamine, a positional isomer with a propan-2-amine backbone, exhibits stimulant properties due to structural mimicry of amphetamines .

Ketone vs. Alcohol : The ketone derivative lacks the hydroxyl group critical for Duloxetine’s SNRI activity, limiting its use to synthetic intermediates .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : The (S)-enantiomer’s role in Duloxetine synthesis underscores its industrial importance, with patents highlighting scalable enzymatic processes .
  • Impurity Profiling : The (R)-enantiomer is monitored as a critical impurity (CAS 116539-57-2) in Duloxetine batches to ensure drug safety .

Biological Activity

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, also known as (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a compound with notable biological activity, particularly in the context of pharmacology. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C8_8H13_{13}NOS, with a molecular weight of 171.26 g/mol. The compound features a thiophene ring, which contributes to its unique biological properties. The synthesis often involves nucleophilic aromatic substitution reactions, leading to various derivatives that exhibit enhanced biological activities .

Antidepressant Properties

This compound is structurally related to duloxetine, a well-known antidepressant. Research indicates that it may possess similar mechanisms of action, primarily through the inhibition of serotonin and norepinephrine reuptake. This activity can contribute to its potential use in treating depression and anxiety disorders .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

Bacterial Strain MIC (μM)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results suggest that this compound could be a candidate for developing new antibacterial agents .

Case Studies

Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of this compound in animal models. Results showed significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Antibacterial Testing
In another investigation, the compound was tested against resistant strains of bacteria. It demonstrated substantial antibacterial activity with lower MIC values than traditional antibiotics like tetracycline, suggesting its potential as a new treatment option for antibiotic-resistant infections .

The proposed mechanism involves dual action on neurotransmitter systems and bacterial cell wall synthesis:

  • Neurotransmitter Reuptake Inhibition : Similar to duloxetine, it inhibits the reuptake of serotonin and norepinephrine, enhancing mood regulation.
  • Bacterial Cell Disruption : The thiophene moiety may interact with bacterial membranes or enzymes critical for cell wall synthesis, leading to cell lysis.

Q & A

Q. What are the established synthetic routes for 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, and how do they compare in yield and purity?

The compound is synthesized via reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one using NaBH₄, yielding a mixture of 3-chloro-1-(thiophen-2-yl)propan-1-ol and 1-(thiophen-2-yl)propan-1-ol. Subsequent enzymatic resolution with lipases (e.g., CAL B) achieves enantioselectivity. Key challenges include controlling byproducts like 1-(thiophen-2-yl)propan-1-ol during reduction, which requires careful optimization of reaction conditions (e.g., solvent, temperature) . Comparatively, chemoenzymatic methods using Burkholderia plantarii lipase for kinetic resolution show higher enantiomeric excess (>99% ee) but require additional steps for acyl group removal .

Q. How is this compound characterized structurally and spectroscopically?

Structural characterization employs techniques such as NMR (¹H/¹³C), IR, and X-ray crystallography. For example, a 2022 study combined spectroscopic analysis with density functional theory (DFT) calculations to confirm the compound’s geometry and intramolecular hydrogen bonding, which stabilizes its conformation. Key spectral markers include the thiophene ring protons (δ 6.8–7.4 ppm) and the hydroxyl proton (δ 4.2 ppm) .

Q. What is the role of this compound in synthesizing duloxetine, and what are the critical reaction parameters?

It serves as a key chiral intermediate in duloxetine synthesis. The (S)-enantiomer undergoes arylation with 1-fluoronaphthalene using NaNH₂/DMSO as a base-solvent system, achieving <0.5% R-isomer contamination. Critical parameters include reaction temperature (optimized at 50–60°C) and stoichiometric control of methylamine to prevent side reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using biocatalysts?

Lipase-mediated kinetic resolution is preferred for enantioselectivity. Burkholderia plantarii lipase catalyzes the acylation of rac-3-chloro-1-(thiophen-2-yl)propan-1-ol with succinic anhydride, yielding (R)-semiester and leaving (S)-alcohol unreacted. The (S)-alcohol is then methylaminated. Key optimizations include solvent choice (toluene or 1,4-dioxane), water activity control, and enzyme immobilization to enhance reusability .

Q. What analytical methods are used to detect and quantify impurities in duloxetine derived from this intermediate?

HPLC with UV detection (λ = 230 nm) is standard. Impurities like this compound and its naphthol derivatives are monitored using a C18 column (5 µm, 250 × 4.6 mm) with a gradient elution of acetonitrile/water (0.1% TFA). Limits of detection (LOD) for unspecified impurities are ≤0.15% .

Q. How do computational methods (e.g., molecular docking) predict the compound’s interactions with biological targets?

Docking studies using GOLD software reveal its binding affinity to serotonin and norepinephrine transporters. The thiophene ring engages in π-π stacking with Trp⁵⁹⁸, while the hydroxyl group forms hydrogen bonds with Asp¹⁵⁸. Flexibility in the methylamino side chain allows adaptation to receptor conformations .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Discrepancies often arise from byproduct formation during reduction (e.g., 1-(thiophen-2-yl)propan-1-ol). Systematic analysis via GC-MS or LC-MS identifies side products, while DOE (Design of Experiments) optimizes variables like NaBH₄ stoichiometry and reaction time. For example, reducing NaBH₄ from 2.0 to 1.2 equivalents minimizes over-reduction .

Q. How do solvent polarity and catalyst choice influence the stereochemical outcome of the synthesis?

Polar aprotic solvents (e.g., DMSO) stabilize transition states in arylation reactions, favoring (S)-enantiomer retention. In enzymatic resolutions, hydrophobic solvents (e.g., hexane) improve lipase activity by reducing water interference. Catalyst screening (e.g., CAL B vs. Pseudomonas sp. lipase) shows CAL B provides higher enantioselectivity (E > 200) .

Methodological Guidelines

  • Synthesis Optimization : Prioritize enzymatic methods for enantiopure yields; validate with chiral HPLC.
  • Analytical Validation : Use orthogonal techniques (e.g., NMR + DFT) for structural confirmation.
  • Data Interpretation : Apply multivariate analysis to reconcile yield discrepancies.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

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